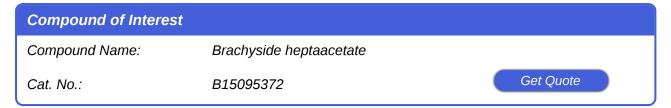


# Spectroscopic and Structural Elucidation of Brachyside Heptaacetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Brachyside heptaacetate**. Due to the scarcity of direct public data on the heptaacetate derivative, this document focuses on the spectroscopic characteristics of its parent natural product, likely a member of the Brachyside family of flavonol glycosides. The data presented is foundational for researchers in natural product chemistry, pharmacology, and drug development interested in this class of compounds.

#### **Introduction to Brachysides**

Brachysides are a group of flavonol glycosides, natural products isolated from plants of the Caragana genus. Notably, new members of this family, Brachyside C and D, have been identified in the leaves of Caragana brachyantha.[1][2][3] These compounds are characterized by a quercetin aglycone with complex glycosidic linkages. The acetylation of the parent Brachyside, resulting in **Brachyside heptaacetate**, is a common chemical modification to enhance solubility in less polar solvents and to aid in structural analysis by NMR spectroscopy. The heptaacetate derivative possesses a molecular formula of C<sub>45</sub>H<sub>54</sub>O<sub>22</sub> and a molecular weight of 946.91 g/mol , as identified by its CAS number 144765-80-0.

## **Spectroscopic Data**

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the parent Brachyside compound as reported in the literature.



These data are critical for the verification and structural confirmation of the natural product and its derivatives.

<sup>1</sup>H NMR Spectroscopic Data (500 MHz, CD₃OD)



Proton No.	Chemical Shift (δ) ppm	Multiplicity (J in Hz)
Aglycone (Quercetin)		
6	6.44	d (2.0)
8	6.75	d (2.0)
2'	7.72	d (2.2)
5'	6.90	d (8.5)
6'	7.63	dd (8.5, 2.2)
Glucose		
1"	5.37	d (7.5)
2"	3.45	m
3"	3.42	m
4"	3.38	m
5"	3.40	m
6"a	3.69	m
6"b	3.23	m
Rhamnose I		
1'''	4.39	d (1.5)
2""	3.65	m
3'''	3.55	m
4'''	3.30	m
5'''	3.48	m
6'''	1.10	d (6.0)
Rhamnose II		
1""	5.55	d (1.5)



2""	3.75	m
3""	3.60	m
4""	3.32	m
5""	3.50	m
6""	1.15	d (6.0)

<sup>13</sup>C NMR Spectroscopic Data (125 MHz, CD₃OD)



Carbon No.	Chemical Shift (δ) ppm
Aglycone (Quercetin)	
2	158.0
3	135.5
4	178.5
5	163.0
6	100.0
7	161.5
8	95.0
9	159.0
10	106.0
1'	122.0
2'	116.0
3'	145.0
4'	149.0
5'	117.0
6'	123.0
Glucose	
1"	104.0
2"	75.5
3"	78.0
4"	71.0
5"	77.0
6"	68.1



Rhamnose I	
1'''	102.5
2""	72.0
3""	72.2
4"'	73.5
5"'	70.0
6'''	18.0
Rhamnose II	
1""	102.0
2""	72.1
3""	72.3
4""	73.6
5""	70.2
6""	18.2

#### **Mass Spectrometry Data**

- High-Resolution Mass Spectrometry (HR-MS): The HR-MS data of the parent Brachyside provides the exact mass, which is crucial for determining the molecular formula.
- Tandem Mass Spectrometry (MS/MS): Fragmentation patterns observed in MS/MS
   experiments are used to elucidate the structure of the glycosidic linkages and the aglycone.

### **Experimental Protocols**

The following sections detail the methodologies for the isolation and spectroscopic analysis of Brachysides from their natural source.

### **Isolation of Brachysides**



The isolation of Brachysides from the leaves of Caragana brachyantha involves a multi-step extraction and chromatographic process.

- Extraction: The dried and powdered leaves are extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and nbutanol, to separate compounds based on their polarity.
- Column Chromatography: The n-butanol fraction, which is rich in glycosides, is subjected to column chromatography on Sephadex LH-20 to yield semi-pure fractions.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the Brachysides is achieved by preparative reversed-phase HPLC.

#### **Spectroscopic Analysis**

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 500 MHz spectrometer using deuterated methanol (CD<sub>3</sub>OD) as the solvent. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to determine the glycosidic linkages.
- Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF)
  mass spectrometer with an electrospray ionization (ESI) source. Tandem MS (MS/MS)
  experiments are conducted to confirm the fragmentation pattern.

#### **Structural Elucidation Workflow**

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a Brachyside natural product.



# Workflow for Brachyside Isolation and Characterization Plant Material (Caragana brachyantha leaves) Solvent Partitioning n-Butanol Fraction (Glycoside-rich) Sephadex LH-20 Column Chromatography Semi-pure Fractions Preparative HPLC NMR MS 1D & 2D NMR (COSY, HSQC, HMBC) HR-MS & MS/MS NMR of Acetylated Product Confirmatory Data

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Caption: Isolation and structure elucidation workflow for Brachyside natural products.



This comprehensive guide provides the essential spectroscopic data and experimental context for researchers working with **Brachyside heptaacetate** and its parent compounds. The detailed information serves as a valuable resource for further investigation into the biological activities and potential therapeutic applications of this class of flavonol glycosides.

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